N-(2-Furylmethoxy)phthalimide

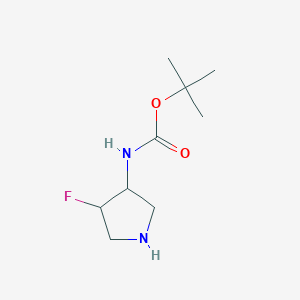

Übersicht

Beschreibung

N-(2-Furylmethoxy)phthalimide is a derivative of phthalimide, a compound that has been extensively studied due to its versatile applications in organic synthesis and pharmaceutical research. Although the provided papers do not directly discuss N-(2-Furylmethoxy)phthalimide, they do provide insights into the synthesis, structure, and reactivity of related phthalimide derivatives, which can be informative for understanding the properties and potential applications of N-(2-Furylmethoxy)phthalimide.

Synthesis Analysis

The synthesis of phthalimide derivatives can be achieved through various methods, as demonstrated by the papers. For instance, N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide (L1) is synthesized by reacting an in situ generated ArTe− with N-(2-bromoethyl)phthalimide . Similarly, N-(trifluoromethylthio)phthalimide is prepared as a shelf-stable reagent for trifluoromethylthiolation, reacting readily with boronic acids and alkynes under copper catalysis . These methods highlight the reactivity of phthalimide derivatives and their potential for further functionalization, which could be applicable to the synthesis of N-(2-Furylmethoxy)phthalimide.

Molecular Structure Analysis

The molecular structure of phthalimide derivatives is crucial for their reactivity and properties. The paper on N-ethyl phthalimide esters provides insights into the impact of substituents on crystal stability and molecular packing, as determined by single crystal X-ray diffraction studies . The structural characterization of L1 and its oxidized product, as well as the ruthenium complex [RuCl2(p-cymene)·L1], reveals specific bond lengths and the influence of ligation on the phthalimide derivative . These findings suggest that the molecular structure of N-(2-Furylmethoxy)phthalimide would also be significantly influenced by its substituents and could be studied using similar techniques.

Chemical Reactions Analysis

Phthalimide derivatives undergo various chemical reactions, which are essential for their applications. The oxidation of L1 by ruthenium(III) chloride leads to the formation of a novel tellura heterocycle . The reactivity of N-(trifluoromethylthio)phthalimide with boronic acids and alkynes underlines its potential as a versatile reagent in organic synthesis . Additionally, N-(sulfonyloxy)phthalimides act as inactivators of serine proteases through enzyme-catalyzed ring opening and subsequent rearrangement . These reactions demonstrate the diverse chemical behavior of phthalimide derivatives, which could be relevant to the reactivity of N-(2-Furylmethoxy)phthalimide.

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalimide derivatives are influenced by their molecular structure and substituents. The antioxidant activity of N-ethyl phthalimide esters, as determined by various in vitro assays, is an example of the biological properties that can be associated with these compounds . The structural details provided for L1 and its complexes indicate specific bond lengths and geometries that could affect the physical properties of the compounds . These studies suggest that N-(2-Furylmethoxy)phthalimide would also exhibit unique physical and chemical properties that could be explored for various applications.

Wissenschaftliche Forschungsanwendungen

-

Cancer Treatment

- Field : Medicinal Chemistry

- Application : Phthalimide derivatives have been used in the development of new drugs aimed at improving cancer treatment .

- Method : A series of ten novel phthalimido-thiazolidine-2-4-dione derivatives were synthesized by two different synthetic routes . The compounds were tested and evaluated in vitro, through antineoplastic activities against cancer cells .

- Results : The synthesized FT-12 compound exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells . FT-12 reduced the ability to form new clones, also caused irreversibility in cell cycle, inducing arrest in the S phase .

-

Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Activities

- Field : Medicinal Chemistry

- Application : Phthalimide derivatives have been evaluated for their in vitro anti-microbial, anti-oxidant and anti-inflammatory activities .

- Method : Sixteen new phthalimide derivatives were synthesized and evaluated for their in vitro anti-microbial, anti-oxidant and anti-inflammatory activities .

- Results : None of the target derivatives had any cytotoxic activity . One of the compounds showed remarkable anti-microbial activity . Two other compounds had anti-oxidant activity . Another compound showed the highest in vitro anti-inflammatory activity of the tested compounds .

-

Hypolipidemic Agents

- Field : Medicinal Chemistry

- Application : Compounds containing the phthalimide group are promising with hypolipidemic agents .

- Method : Mice were treated with the phthalimide derivative .

- Results : After treatment of mice with the phthalimide derivative, a decrease in cholesterol and triglyceride levels was observed .

-

Organic π-Conjugated Small Molecules

- Field : Physical Chemistry

- Application : Phthalimide and naphthalimide based organic π-conjugated small molecules have been synthesized and their structure-property relationships have been studied .

- Method : Five organic π-conjugated small molecules with bithiophene-phthalimide backbones bearing alkyl chains of different symmetry, length and branching character were synthesized using optimized microwave and direct heteroarylation protocols .

- Results : The 1-ethylpropyl derivative exhibited the most unique behaviour among the synthesized compounds .

-

Formaldehyde Biological Research

- Field : Biological Research

- Application : N-acyloxymethyl-phthalimides have been used to deliver genotoxic formaldehyde for biological research .

- Results : The N-acyloxymethyl-phthalimides and control compounds provide an accessible and broadly applicable chemical toolkit for formaldehyde biological research .

-

Electrooxidative Hofmann Rearrangement

-

Organic Donor–Acceptor (D–A) π-Conjugated Materials

- Field : Physical Chemistry

- Application : Phthalimide and naphthalimide based organic π-conjugated small molecules have been synthesized and their structure-property relationships have been studied . These materials are used as active components in electronic devices, including sensors, thin-film transistors, and photovoltaic cells .

- Method : Five organic π-conjugated small molecules with bithiophene-phthalimide backbones bearing alkyl chains of different symmetry, length, and branching character were synthesized using optimized microwave and direct heteroarylation protocols .

- Results : The 1-ethylpropyl derivative exhibited the most unique behaviour among the synthesized compounds .

-

Cancer Therapeutics

- Field : Biological Research

- Application : N-acyloxymethyl-phthalimides have potential as cancer therapeutics .

- Results : N-acyloxymethyl-phthalimides and control compounds provide an accessible and broadly applicable chemical toolkit for formaldehyde biological research and have potential as cancer therapeutics .

-

Electrooxidative Hofmann Rearrangement

Safety And Hazards

Zukünftige Richtungen

Phthalimide derivatives, including “N-(2-Furylmethoxy)phthalimide”, have shown potential in the development of new drugs aimed at improving cancer treatment . The multi-target profile of phthalimides is being explored to introduce different pharmacophoric subunits such as hydrazones, pyrazoles, thiazoles, aryl groups, among others . This could lead to the development of novel effective multi-targeted anticancer agents .

Eigenschaften

IUPAC Name |

2-(furan-2-ylmethoxy)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12-10-5-1-2-6-11(10)13(16)14(12)18-8-9-4-3-7-17-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUSXZGKXRFOBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601609 | |

| Record name | 2-[(Furan-2-yl)methoxy]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Furylmethoxy)phthalimide | |

CAS RN |

39685-81-9 | |

| Record name | 2-[(Furan-2-yl)methoxy]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

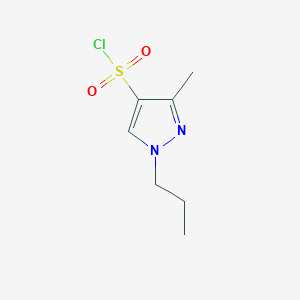

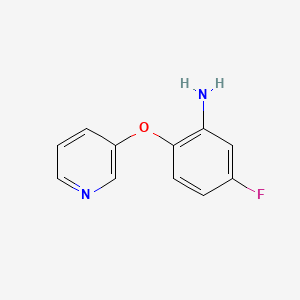

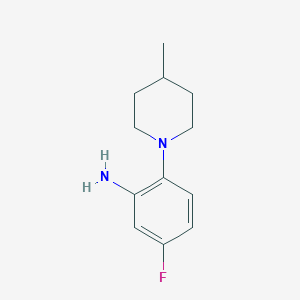

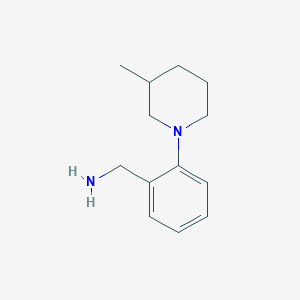

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)

![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)